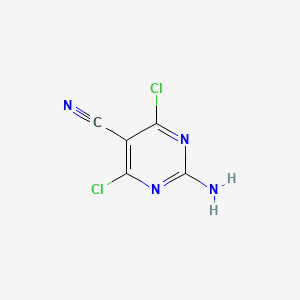

2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4,6-dichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-2(1-8)4(7)11-5(9)10-3/h(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPXXWQEKARQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4,6-dichloropyrimidine-5-carbonitrile and Its Analogs

A Note to the Researcher: The compound of interest, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, is a specific chemical entity with limited publicly available research data. While its existence is confirmed and it is available from commercial suppliers, a comprehensive body of literature detailing its synthesis, reaction mechanisms, and applications is not sufficiently developed to construct an in-depth technical guide.

This guide will provide the core identification and structural information for this compound. Recognizing the need for deeper, field-proven insights, this document will then pivot to an in-depth exploration of its parent compound, 2-Amino-4,6-dichloropyrimidine , a widely studied and crucial intermediate in medicinal chemistry. This approach allows us to deliver a guide with the scientific integrity and depth required by research professionals, focusing on a molecule with a rich history of application and a wealth of experimental data.

Part 1: Core Identification of this compound

The requested compound, this compound, is a distinct chemical entity. Its fundamental identifiers are crucial for procurement and initial characterization.

Chemical Identity and Structure

-

Chemical Name: this compound[1]

Structural Representation

The structure of this compound is characterized by a pyrimidine ring functionalized with an amino group at the C2 position, two chloro groups at C4 and C6, and a nitrile group at the C5 position.

Part 2: In-Depth Technical Guide on 2-Amino-4,6-dichloropyrimidine (CAS 56-05-3): A Key Synthetic Precursor

The parent compound, 2-Amino-4,6-dichloropyrimidine, is a cornerstone building block in the synthesis of a multitude of biologically active molecules. Its reactivity is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for drug discovery.

Physicochemical Properties and Specifications

A summary of the key properties of 2-Amino-4,6-dichloropyrimidine is presented below. These values are critical for experimental design, including solvent selection and reaction temperature.

| Property | Value | Reference |

| CAS Number | 56-05-3 | [5] |

| Molecular Formula | C₄H₃Cl₂N₃ | [5][6] |

| Molecular Weight | 163.99 g/mol | [6] |

| Appearance | Pale cream to light brown powder/solid | [7] |

| Melting Point | 219-222 °C (lit.) | |

| Solubility | Insoluble in water; soluble in acetone and hot toluene. | |

| Storage | Store in a dry, dark place at room temperature. |

Synthesis of 2-Amino-4,6-dichloropyrimidine

The industrial and laboratory-scale synthesis of 2-Amino-4,6-dichloropyrimidine is well-established. The most common and efficient method involves the chlorination of 2-amino-4,6-dihydroxypyrimidine.

Core Reaction: The conversion of the dihydroxy precursor to the dichloro product is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Causality in Reagent Choice:

-

2-amino-4,6-dihydroxypyrimidine: This starting material is readily available and exists in its more stable tautomeric form, which is amenable to chlorination.

-

Phosphorus Oxychloride (POCl₃): It serves as both the chlorinating agent and, in many procedures, the solvent. Its efficacy lies in its ability to convert the hydroxyl groups (or their keto tautomers) into excellent leaving groups, which are subsequently displaced by chloride ions.

-

Amine Base (e.g., N,N-dimethylaniline): An acid scavenger, such as an amine base, is often added to neutralize the HCl generated during the reaction.[8] This prevents unwanted side reactions and drives the equilibrium towards the product. The controlled addition of the base at moderate temperatures (e.g., 55-68°C) is an improvement over older methods that required high reflux temperatures and large excesses of POCl₃.[8]

Experimental Protocol: Improved Synthesis of 2-Amino-4,6-dichloropyrimidine[8]

-

Reaction Setup: In a well-ventilated fume hood, a multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, and an addition funnel.

-

Reagent Charging: Charge the flask with 2-amino-4,6-dihydroxypyrimidine and phosphorus oxychloride (a mole ratio of approximately 1:3.4 to 1:4.2 is optimal).

-

Controlled Addition: Begin stirring the mixture and heat to a temperature between 55-68°C.

-

Base Addition: Slowly add N,N-dimethylaniline (or another suitable amine base) dropwise via the addition funnel. The mole ratio of the base to the starting pyrimidine should be in the range of 1.7:1 to 2.5:1.

-

Reaction Monitoring: Maintain the temperature and stir the reaction mixture for several hours until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid is then collected by filtration, washed thoroughly with water to remove any remaining acid and salts, and dried under vacuum.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the improved synthesis of 2-Amino-4,6-dichloropyrimidine.

Key Reactions and Applications in Drug Discovery

The synthetic utility of 2-Amino-4,6-dichloropyrimidine stems from the differential reactivity of its functional groups. The chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents.

Nucleophilic Aromatic Substitution (SNAr): This is the most important reaction of this scaffold. The electron-withdrawing nature of the pyrimidine ring nitrogens and the chloro substituents facilitates the attack of nucleophiles.

-

Common Nucleophiles: Amines, alcohols (alkoxides), and thiols are frequently used to displace one or both chlorine atoms. This allows for the construction of libraries of compounds with diverse functionalities.

-

Regioselectivity: In many cases, sequential and regioselective substitution can be achieved by controlling reaction conditions such as temperature and the nature of the nucleophile.

Applications as a Synthetic Intermediate:

-

Antiviral Agents: Historically, 2-Amino-4,6-dichloropyrimidine was investigated for its antiviral properties, showing inhibitory effects against herpes simplex and influenza viruses.[6] It serves as a precursor for more complex nucleoside analogs and other antiviral compounds.

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology. The 2-amino group can act as a key hydrogen bond donor, while the C4 and C6 positions can be functionalized to target specific pockets in the ATP-binding site of kinases.

-

Adenosine Receptor Antagonists: While not the specific carbonitrile derivative, the broader class of 2-aminopyrimidine-5-carbonitriles has been extensively explored as potent and selective A1 adenosine receptor antagonists, which have therapeutic potential in a range of disorders.[9]

-

Anti-inflammatory Agents: Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit the production of nitric oxide (NO), suggesting potential applications in treating inflammatory conditions.[10]

Illustrative Reaction Pathway: Sequential SNAr

Caption: Generalized pathway for sequential substitution on the pyrimidine core.

Part 3: Safety and Handling

As a chlorinated heterocyclic compound, 2-Amino-4,6-dichloropyrimidine requires careful handling in a laboratory setting.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) dust mask should be worn.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling and Storage: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store it in a dry, well-ventilated place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.

This guide provides a foundational understanding of this compound and a detailed exploration of its vital precursor, 2-Amino-4,6-dichloropyrimidine. The information on the latter compound offers the in-depth, practical insights required by researchers in drug discovery and medicinal chemistry, underscoring the vast potential of the pyrimidine scaffold.

References

- 1. 2-amino-4,6-dichloro-pyrimidine-5-carbonitrile 97% | CAS: 1277179-33-5 | AChemBlock [achemblock.com]

- 2. 1277179-33-5|this compound|BLD Pharm [bldpharm.com]

- 3. 1277179-33-5 | this compound - Capot Chemical [capotchem.com]

- 4. CAS 1277179-33-5 | 3H37-5-70 | MDL MFCD20727436 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]

- 7. 2-Amino-4,6-dichloropyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (CAS No. 1277179-33-5), a key heterocyclic intermediate in the development of novel therapeutics and functional materials. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document establishes a robust analytical framework by integrating theoretical predictions for the target molecule with experimental data from its close structural analog, 2-Amino-4,6-dichloropyrimidine (CAS No. 56-05-3).

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of this important synthetic building block.

Molecular Structure and Spectroscopic Overview

This compound is a highly functionalized pyrimidine ring, featuring an amino group, two chloro substituents, and a nitrile group. This unique substitution pattern significantly influences its electronic properties and, consequently, its spectroscopic signatures. The electron-withdrawing nature of the chloro and cyano groups, combined with the electron-donating amino group, creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.87,-0.5!", color="#4285F4"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fontcolor="#202124"];

// Substituent nodes N_amino [label="H₂N", pos="-1.73,1!", color="#34A853"]; Cl_4 [label="Cl", pos="0,-2!", color="#EA4335"]; CN_5 [label="C≡N", pos="1.73,-1!", color="#FBBC05"]; Cl_6 [label="Cl", pos="1.73,1!", color="#EA4335"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C2 -- N_amino; C4 -- Cl_4; C5 -- CN_5; C6 -- Cl_6; } caption="Molecular Structure of this compound"

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the absence of a proton at the 5-position, which is substituted by a carbonitrile group, is a key distinguishing feature from its analog, 2-Amino-4,6-dichloropyrimidine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be simple, primarily showing the signal for the amino protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | Broad Singlet | 2H | -NH₂ |

Rationale for Predictions:

-

-NH₂ Protons: The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange. The chemical shift is anticipated to be in the downfield region due to the electron-withdrawing effects of the dichloropyrimidine ring and the adjacent cyano group. The exact position can be sensitive to solvent and concentration.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be more informative, with distinct signals for each carbon atom in the molecule. The presence of the carbonitrile group will introduce a characteristic signal and influence the chemical shifts of the pyrimidine ring carbons.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C2 (-NH₂) | ~163 |

| C4/C6 (-Cl) | ~158 |

| C5 (-CN) | ~105 |

| -C≡N | ~115 |

Rationale for Predictions:

-

C2, C4, C6: The chemical shifts of the pyrimidine ring carbons are influenced by the attached electronegative atoms. The carbons bonded to chlorine (C4 and C6) are expected to be significantly deshielded.[1]

-

C5: The carbon bearing the cyano group (C5) is expected to be at a relatively upfield position compared to the other ring carbons.

-

-C≡N: The carbon of the nitrile group typically appears in the 110-125 ppm range.

Experimental NMR Data for 2-Amino-4,6-dichloropyrimidine (for comparison)

For validation and comparison, the experimental NMR data for the analog lacking the 5-carbonitrile group is presented below.

¹H NMR of 2-Amino-4,6-dichloropyrimidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 8.0 | Broad Singlet | 2H | -NH₂ |

| ~6.5 - 7.5 | Singlet | 1H | H-5 |

¹³C NMR of 2-Amino-4,6-dichloropyrimidine

| Carbon Atom | Chemical Shift (δ) ppm |

| C2 (-NH₂) | ~162 |

| C4/C6 (-Cl) | ~160 |

| C5 (-H) | ~108 |

The key difference to note is the presence of the H-5 proton signal in the ¹H NMR and the corresponding C5-H carbon signal in the ¹³C NMR of the analog, which would be absent in the spectrum of this compound.

NMR Experimental Protocol

A general protocol for acquiring NMR spectra for this class of compounds is as follows:

dot graph "nmr_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

weigh -> dissolve -> transfer -> insert -> lock_shim; lock_shim -> acquire_h1 -> ft; lock_shim -> acquire_c13 -> ft; ft -> phase_baseline -> calibrate -> integrate; } caption="General NMR Experimental Workflow"

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the N-H, C≡N, and C-Cl bonds, as well as the pyrimidine ring stretches.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| 2240 - 2210 | Medium-Strong, Sharp | C≡N stretching of the nitrile group |

| ~1640 | Strong | N-H bending (scissoring) |

| ~1570 | Strong | C=N stretching (pyrimidine ring) |

| ~850 - 750 | Strong | C-Cl stretching |

Rationale for Predictions:

-

N-H Stretching: The primary amine will show two distinct stretching bands corresponding to asymmetric and symmetric vibrations.[2]

-

C≡N Stretching: The carbon-nitrogen triple bond of the nitrile group gives a characteristic sharp absorption in a relatively clean region of the spectrum.[3]

-

Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1600-1400 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bonds will have strong absorptions in the fingerprint region.[2]

Experimental IR Data for 2-Amino-4,6-dichloropyrimidine (for comparison)

A study on the infrared spectrum of 2-Amino-4,6-dichloropyrimidine reported the following key absorptions:[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 | vs | N-H Asymmetric stretching |

| 3390 | ms | N-H Symmetric stretching |

| 1225 | vs | C-H in-plane-bend |

| 845 | w | C-C out-of-plane-bend |

| 300 | s | C-Cl in-plane-bend |

| 220 | m | C-Cl out-of-plane-bend |

The most significant difference in the IR spectrum of the carbonitrile derivative would be the presence of the strong, sharp C≡N stretching band around 2230 cm⁻¹.

IR Experimental Protocol

dot graph "ir_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation (ATR)"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"];

}

clean -> place -> apply_pressure -> background -> sample_scan -> subtract -> label_peaks; } caption="General ATR-FTIR Experimental Workflow"

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Weight: ~189.00 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The approximate ratio of the M+, [M+2]+, and [M+4]+ peaks will be 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

Expected Molecular Ion Peaks:

| Ion | m/z |

| [M]⁺ (²³⁵Cl) | ~188 |

| [M+2]⁺ (¹³⁵Cl, ¹³⁷Cl) | ~190 |

| [M+4]⁺ (²³⁷Cl) | ~192 |

Predicted Fragmentation Pathway

The fragmentation of this compound is likely to proceed through the loss of small, stable molecules or radicals.

dot graph "ms_fragmentation" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#EA4335"];

M [label="[M]⁺\nm/z ~188, 190, 192"]; M_minus_Cl [label="[M-Cl]⁺"]; M_minus_HCN [label="[M-HCN]⁺"]; M_minus_Cl_HCN [label="[M-Cl-HCN]⁺"];

M -> M_minus_Cl [label="- Cl"]; M -> M_minus_HCN [label="- HCN"]; M_minus_Cl -> M_minus_Cl_HCN [label="- HCN"]; } caption="Predicted MS Fragmentation Pathway"

Experimental Mass Spectrum Data for 2-Amino-4,6-dichloropyrimidine (for comparison)

The mass spectrum of 2-Amino-4,6-dichloropyrimidine (Molecular Weight: ~163.99 g/mol ) shows a molecular ion peak cluster around m/z 163 and 165, consistent with the presence of two chlorine atoms.[4]

Mass Spectrometry Experimental Protocol

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a relevant m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combined analysis of NMR, IR, and MS data. While direct experimental data is not widely available, this guide provides a robust framework based on theoretical predictions and comparison with the well-characterized analog, 2-Amino-4,6-dichloropyrimidine. The key distinguishing features to look for are the absence of a C5-H signal in the NMR spectra, the presence of a strong nitrile stretch in the IR spectrum, and a molecular ion peak cluster in the mass spectrum corresponding to a molecular weight of approximately 189 g/mol . This guide serves as a valuable resource for researchers working with this versatile chemical intermediate.

References

Solubility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in common lab solvents

An In-Depth Technical Guide to Determining the Solubility of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core, adorned with reactive chloro groups, an amino group, and a cyano group, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The success of any application, from synthetic modification to biological screening and formulation, is fundamentally governed by the compound's solubility in various solvent systems.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility of this compound. While specific quantitative solubility data for this exact molecule is not extensively documented in public literature, this guide will equip you with the theoretical understanding and practical, field-proven experimental protocols necessary to generate this critical data in your own laboratory settings. We will draw upon established methodologies and data from structurally related compounds to inform our approach.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

Polar Functional Groups: The amino (-NH2) and cyano (-CN) groups can participate in hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents.

-

Pyrimidine Ring: The nitrogen atoms in the heterocyclic ring can act as hydrogen bond acceptors.

-

Chlorine Substituents: The chloro groups (-Cl) contribute to the molecule's overall polarity and can engage in dipole-dipole interactions.

-

Molecular Size and Rigidity: The planar and relatively rigid structure of the molecule will influence how effectively solvent molecules can solvate it.

Based on these features, it is anticipated that this compound will exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and some polar protic solvents. For instance, a related compound, 2-Amino-4,6-dichloropyrimidine, is reported to be insoluble in water but soluble in acetone.[1] This suggests that while the amino group provides some polarity, the overall molecular character may favor less polar or polar aprotic solvents over highly polar protic solvents like water.

Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The two most common and robust methods for determining the thermodynamic (or equilibrium) solubility are the Shake-Flask Method and the Solvent Addition Method.

Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility as it measures the concentration of a saturated solution in equilibrium with the solid drug.[2]

Experimental Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[3]

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[3][4] This can range from 24 to 72 hours. Periodic agitation is necessary to facilitate dissolution.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Separate the saturated supernatant from the excess solid. This can be achieved through centrifugation or filtration.[3][4] Care must be taken to avoid precipitation due to temperature changes and to prevent the filter from adsorbing the solute.[3]

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[3][4]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[5]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Equilibrium (Shake-Flask) Method.

Method 2: Solvent Addition Method (Clear Point Determination)

This method is a faster alternative to the shake-flask method and is particularly useful for screening solubility in various solvents or solvent mixtures.[6][7] It involves adding a solvent to a known amount of the compound until a clear solution is observed.[6][7][8]

Experimental Protocol

-

Preparation: Accurately weigh a small amount of this compound into a vial.

-

Solvent Addition: At a constant temperature, add the test solvent to the vial in small, precise increments using a burette or a calibrated pipette.

-

Observation: After each addition, vigorously mix the contents of the vial and observe for the complete dissolution of the solid (the "clear point"). The rate of solvent addition can influence the results, so a slow and consistent rate is recommended.[6][7]

-

Calculation: The solubility is calculated based on the total volume of solvent added to dissolve the known mass of the compound.

Workflow for Solvent Addition Method

Caption: Workflow for the Solvent Addition (Clear Point) Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Water | |||

| Methanol | ||||

| Ethanol | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Nonpolar | Toluene | |||

| Hexane | ||||

| Dichloromethane (DCM) |

This table is a template for recording experimental results.

Interpretation of Results

-

High Solubility (e.g., in DMF, DMSO): These solvents are ideal for preparing stock solutions for biological assays and for use as reaction media where high concentrations of the substrate are required.

-

Moderate Solubility (e.g., in Acetone, Ethyl Acetate): These solvents may be suitable for purification via crystallization, where solubility is significant at elevated temperatures but lower at room temperature.

-

Low Solubility (e.g., in Water, Hexane): These solvents can be used as anti-solvents in crystallization processes or in extraction procedures to separate the compound from impurities with different solubility profiles.

Conclusion

A thorough understanding of the solubility of this compound is paramount for its effective utilization in research and development. This guide provides the necessary theoretical background and detailed, actionable protocols for the experimental determination of its solubility in a range of common laboratory solvents. By systematically applying the equilibrium (shake-flask) or solvent addition methods, researchers can generate the critical data needed to guide solvent selection for chemical synthesis, purification, formulation, and biological testing, thereby accelerating the path from discovery to application.

References

- 1. fishersci.nl [fishersci.nl]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

Known biological activities of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Biological Activities of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Executive Summary

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast chemical space, this compound emerges as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring two reactive chlorine atoms, an amino group, and an electron-withdrawing nitrile group, makes it a privileged scaffold for the synthesis of diverse heterocyclic compounds. This guide provides a comprehensive overview of the known biological activities associated with this core, the methodologies used to assess these activities, and the structure-activity relationship insights that drive its application in modern drug discovery. We will delve into its role as a precursor to potent enzyme inhibitors, anti-inflammatory agents, and anticancer compounds, offering both foundational knowledge and practical, field-proven experimental protocols.

Molecular Profile and Physicochemical Properties

This compound is a halogenated pyrimidine derivative that serves primarily as a building block in organic synthesis. The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward path for structural elaboration and the creation of compound libraries.[1]

| Property | Value | Reference |

| IUPAC Name | 2-Amino-4,6-dichloro-5-cyanopyrimidine | [2] |

| CAS Number | 71605-67-5 | - |

| Molecular Formula | C₅H₂Cl₂N₄ | [2] |

| Molecular Weight | 189.00 g/mol | [2] |

| Appearance | Powder | |

| Melting Point | 219-222 °C | |

| SMILES | N(C1=NC(Cl)=C(C#N)C(Cl)=N1) |

Synthesis of the Core Scaffold

The primary route for synthesizing this compound and its analogs involves the chlorination of the corresponding dihydroxypyrimidine precursor. The Vilsmeier-Haack reaction is an efficient and widely adopted method for this conversion, transforming the more stable 2-amino-4,6-dihydroxypyrimidine into the highly reactive dichlorinated intermediate.[1][3][4] This transformation is critical as it installs the reactive chlorine "handles" necessary for subsequent derivatization.

Caption: General synthesis workflow for 2-amino-4,6-dichloropyrimidines.

Key Biological Activities and Therapeutic Potential

While primarily a synthetic intermediate, the 2-amino-4,6-dichloropyrimidine scaffold and its direct derivatives have been investigated for several biological activities. The true value of the 5-carbonitrile variant lies in its use to create more complex molecules with enhanced potency and selectivity.

Anti-inflammatory and Immunomodulatory Effects

A significant activity associated with the 2-amino-4,6-dichloropyrimidine class is the inhibition of nitric oxide (NO) production.[3] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.

Key Findings:

-

Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit immune-activated NO production in mouse peritoneal cells.[3][4]

-

The inhibitory effect was observed irrespective of the substituent at the 5-position, suggesting the core scaffold is crucial for this activity.[3]

-

The most potent derivative identified in one study was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC₅₀ of 2 µM, surpassing the activity of reference inhibitors.[3][4] Other derivatives had IC₅₀ values in the 9–36 µM range.[3]

-

Importantly, these compounds did not affect the viability of the cells, indicating that the observed NO inhibition was not due to general cytotoxicity.[3][4]

This anti-inflammatory potential makes the scaffold an attractive starting point for developing novel agents for inflammatory diseases.

Anticancer and Cytotoxic Activity

The pyrimidine-5-carbonitrile moiety is a well-established pharmacophore in the design of anticancer agents.[5][6] Derivatives synthesized from the this compound core have shown promising activity against various cancer cell lines, often by targeting key signaling pathways.

Mechanistic Insights from Derivatives:

-

EGFR Inhibition: Due to structural similarities with known anticancer drugs like gefitinib, derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors.[7]

-

PI3K/AKT Pathway Inhibition: A novel series of pyrimidine-5-carbonitrile derivatives demonstrated potent cytotoxic activity against leukemia (K562) and breast cancer (MCF-7) cell lines by inhibiting the PI3K/AKT signaling axis, a critical pathway for cancer cell survival and proliferation.[6]

-

Broad Spectrum Activity: Various pyrimidine-5-carbonitrile derivatives have been reported to be cytotoxic against a range of solid tumors and leukemia cell lines.[5]

Caption: Derivatization of the core scaffold to target various biological pathways.

Adenosine Receptor Antagonism

Derivatives of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile have been developed as potent and highly selective A₁ adenosine receptor (A₁AR) antagonists.[8] A₁AR antagonists have therapeutic potential in various conditions, including cardiovascular and neurological disorders. The design of these compounds was guided by receptor-driven docking models, where the 5-cyano group was identified as a key feature for enhancing binding affinity.[8] This highlights the importance of the carbonitrile group for specific receptor interactions.

Antiviral and Antimicrobial Potential

The historical context of 2-amino-4,6-dichloropyrimidine includes reports of broad antiviral activity.[3] Early studies suggested it could inhibit the replication of viruses from the Herpes, Picorna, and Pox groups.[9] However, more recent systematic evaluations of the parent compound and its 5-substituted derivatives found no significant activity against a wide panel of viruses, including HIV, HSV, and CMV.[10] This suggests that while the pyrimidine scaffold is a valid starting point for antiviral drug discovery, simple substitutions on this specific core may not yield broad-spectrum agents.[10]

Nonetheless, the broader class of pyrimidine derivatives continues to be a rich source of antimicrobial agents, with various analogs showing activity against bacteria and fungi.[11][12]

Methodologies and Experimental Protocols

To validate the biological activities of compounds derived from this scaffold, several key assays are employed. The following protocols are foundational for screening and characterizing new chemical entities.

Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the ability of a compound to inhibit the inflammatory production of NO from activated macrophages.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), express iNOS and produce large amounts of NO. NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is measured colorimetrically using the Griess reagent, serving as a direct indicator of NO production.

Step-by-Step Methodology:

-

Cell Isolation: Harvest peritoneal macrophages from mice (e.g., BALB/c) by peritoneal lavage with sterile, ice-cold PBS.

-

Cell Seeding: Plate the harvested cells in a 96-well plate at a density of ~2x10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS and allow them to adhere for 2-3 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare stock solutions of the test compound (and positive control, e.g., L-NMMA) in DMSO. Create serial dilutions in the culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

-

Treatment and Stimulation: Remove non-adherent cells by washing. Add fresh medium containing the test compound dilutions to the wells. Subsequently, add stimulating agents (e.g., LPS at 1 µg/mL and IFN-γ at 10 U/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition for each compound concentration relative to the stimulated (vehicle-treated) control. Determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the in vitro nitric oxide (NO) production inhibition assay.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is used to determine the cytotoxic concentration (IC₅₀ or GI₅₀) of a compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. Determine the IC₅₀ (concentration that inhibits cell growth by 50%) using a dose-response curve.

Conclusion and Future Directions

This compound is a quintessential example of a versatile chemical scaffold whose value is realized through strategic derivatization. While its intrinsic biological activity may be modest, its synthetic accessibility and reactive handles provide medicinal chemists with a powerful tool to explore vast chemical space. The demonstrated success of its derivatives as potent inhibitors of inflammatory mediators and critical cancer pathways underscores its importance.[3][6] Future research should continue to leverage the SNAr reactivity of the C4 and C6 positions to develop novel, highly selective kinase inhibitors, adenosine receptor modulators, and anti-inflammatory agents. The integration of structure-based drug design with combinatorial synthesis approaches using this core will undoubtedly accelerate the discovery of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Research Landscape of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including several approved drugs. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Within the diverse family of pyrimidine derivatives, 2-amino-4,6-dichloropyrimidine-5-carbonitrile stands out as a highly versatile and reactive building block. The strategic placement of two reactive chlorine atoms, an amino group, and a strongly electron-withdrawing nitrile group on the pyrimidine core makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition.

This technical guide provides a comprehensive literature review of the research surrounding this compound and its close analogs. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, chemical reactivity, and potential applications, thereby facilitating its use in the design and discovery of new chemical entities.

Synthesis of the this compound Scaffold

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for analogous compounds. The most probable synthetic route commences with a 5-substituted 2-amino-4,6-dihydroxypyrimidine, which is then subjected to chlorination.

A common and effective method for the chlorination of dihydroxypyrimidines is the use of a Vilsmeier-Haack type reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a tertiary amine like N,N-dimethylaniline.[1] This approach has been successfully employed for the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines.[2]

An alternative approach for constructing the 2-aminopyrimidine-5-carbonitrile core involves a three-component Biginelli-inspired reaction. This method utilizes an α-cyanoketone, a carboxaldehyde, and a guanidine derivative in a one-pot synthesis to yield 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles in moderate to excellent yields.[3] While this method typically results in aryl or alkyl substituents at the 4 and 6 positions, it highlights a convergent and efficient strategy for assembling the core structure.

Proposed Synthetic Pathway

References

- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of reactive chloro, amino, and cyano groups on the pyrimidine core makes it a versatile building block for the synthesis of a diverse array of more complex molecules, including kinase inhibitors and other pharmacologically active agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and a detailed examination of the key reaction steps. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for researchers in the field.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached through two principal and logically sound strategies. The choice between these pathways often depends on the availability of starting materials, desired scale of the reaction, and specific laboratory capabilities. Both routes converge on the formation of a key intermediate, 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile, which is subsequently chlorinated.

Route 1: Direct Cyclization with a Cyanated Precursor

This is arguably the more direct approach, as it incorporates the C5-carbonitrile group during the initial pyrimidine ring formation. The core of this strategy is a condensation reaction between a guanidine salt and a C3 fragment that already contains the cyano group.

Route 2: Sequential Functionalization of the Pyrimidine Core

Route 1: The Direct Cyclization Approach

This synthetic route is predicated on the classical Traube pyrimidine synthesis, which involves the condensation of a compound containing an N-C-N linkage (guanidine) with a 1,3-dicarbonyl compound or its equivalent. To obtain the desired C5-cyano substitution, a malonic ester derivative bearing a cyano group is the ideal starting material.

Starting Materials for Route 1

| Starting Material | Role in Synthesis | Key Considerations |

| Guanidine Hydrochloride or Nitrate | Source of the N1, C2, and N3 atoms of the pyrimidine ring. | Guanidine salts are stable and commercially available. The free base is typically generated in situ. |

| Diethyl 2-cyanomalonate | Provides the C4, C5 (with the nitrile), and C6 atoms of the pyrimidine ring. | This is a key starting material. Its availability and cost may influence the choice of synthetic route. |

| Sodium Ethoxide or Methoxide | Strong base to deprotonate the guanidine salt and catalyze the condensation reaction. | Must be handled under anhydrous conditions to prevent hydrolysis. |

| Phosphorus Oxychloride (POCl₃) | Chlorinating agent to convert the dihydroxy intermediate to the dichloro product. | A highly reactive and corrosive reagent. Must be handled with extreme care in a well-ventilated fume hood. |

| N,N-Dimethylformamide (DMF) | Co-reagent with POCl₃ to form the Vilsmeier-Haack reagent, which facilitates chlorination. | Anhydrous DMF is preferred for the formation of the Vilsmeier reagent. |

Experimental Workflow for Route 1

The synthesis via this route can be broken down into two main experimental stages: the formation of the dihydroxy pyrimidine intermediate and its subsequent chlorination.

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol for Route 1

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile

-

Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add guanidine hydrochloride and stir the mixture. The sodium chloride byproduct will precipitate.

-

Condensation: To the ethanolic solution of guanidine free base, add diethyl 2-cyanomalonate dropwise.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7. The desired 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with water and then with ethanol, and dry it under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend the dried 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile in phosphorus oxychloride (POCl₃).

-

Addition of Amine Base: Slowly add a tertiary amine, such as N,N-dimethylaniline, to the suspension.[1] This acts as an acid scavenger.

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction temperature is typically around 100-110 °C.

-

Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

-

Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration, wash it thoroughly with water to remove any remaining acid, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or benzene.

Route 2: The Sequential Functionalization Approach

Starting Materials for Route 2

| Starting Material | Role in Synthesis | Key Considerations |

| Guanidine Hydrochloride or Nitrate | Source of the N1, C2, and N3 atoms of the pyrimidine ring. | As in Route 1. |

| Diethyl malonate | Provides the C4, C5, and C6 atoms of the pyrimidine ring. | A common and inexpensive starting material. |

| Sodium Ethoxide or Methoxide | Strong base for the initial condensation. | As in Route 1. |

| Phosphorus Oxychloride (POCl₃) | Reagent for both formylation (with DMF) and chlorination. | As in Route 1. |

| N,N-Dimethylformamide (DMF) | Co-reagent with POCl₃ to form the Vilsmeier-Haack reagent. | As in Route 1. |

| Hydroxylamine Hydrochloride | Reacts with the C5-formyl group to form an oxime. | A standard reagent for oxime formation. |

| Dehydrating Agent | Converts the oxime to the nitrile (e.g., acetic anhydride, thionyl chloride). | The choice of dehydrating agent can affect the reaction conditions and yield. |

Experimental Workflow for Route 2

This multi-step synthesis requires careful control at each stage to ensure good overall yield.

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol for Route 2

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This step is analogous to Step 1 of Route 1, but with diethyl malonate as the C3 source. The procedure yields 2-amino-4,6-dihydroxypyrimidine.

Step 2: Vilsmeier-Haack Formylation to Yield 2-Amino-4,6-dihydroxy-5-formylpyrimidine

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

-

Formylation: To the prepared Vilsmeier reagent, add the 2-amino-4,6-dihydroxypyrimidine in portions.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Isolation: Collect the 2-amino-4,6-dihydroxy-5-formylpyrimidine by filtration, wash with water, and dry.

Step 3: Conversion of the Formyl Group to a Nitrile

-

Oxime Formation: Dissolve the 2-amino-4,6-dihydroxy-5-formylpyrimidine in a suitable solvent (e.g., ethanol or aqueous ethanol) and treat it with hydroxylamine hydrochloride and a base (e.g., sodium acetate) to form the corresponding oxime.

-

Dehydration: The isolated oxime is then dehydrated to the nitrile. A common method is to heat the oxime with a dehydrating agent such as acetic anhydride.

-

Isolation: After the reaction, the mixture is worked up to isolate the 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile.

Step 4: Chlorination of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile

This final step is identical to Step 2 of Route 1, where the dihydroxy intermediate is chlorinated using POCl₃, typically in the presence of a tertiary amine base, to yield the final product, this compound.

Causality Behind Experimental Choices

-

Choice of Base in Pyrimidine Synthesis: A strong, non-nucleophilic base like sodium ethoxide is crucial for the initial condensation. It serves to deprotonate the guanidine salt to its more reactive free base form and also to deprotonate the active methylene compound (malonic ester derivative), facilitating the cyclization reaction.

-

The Vilsmeier-Haack Reagent for Chlorination: While POCl₃ alone can be used for chlorination, its combination with DMF to form the Vilsmeier-Haack reagent is often more effective, especially for less reactive substrates. The electrophilic nature of the Vilsmeier reagent facilitates the conversion of the hydroxyl groups to the more reactive chlorinating species.

-

Use of a Tertiary Amine in Chlorination: The chlorination reaction with POCl₃ generates HCl as a byproduct. A tertiary amine, such as N,N-dimethylaniline or triethylamine, is added to scavenge this acid, driving the reaction to completion and preventing potential side reactions.[1]

-

Conversion of Aldehyde to Nitrile: The two-step conversion of the formyl group to a nitrile via an oxime intermediate is a classic and reliable method in organic synthesis. The choice of dehydrating agent in the second step can be tailored based on the substrate's sensitivity and the desired reaction conditions.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through strategic planning and careful execution. The choice between a direct cyclization approach using a cyanated precursor and a sequential functionalization route depends on practical considerations such as the availability and cost of starting materials. Both pathways rely on fundamental reactions in heterocyclic chemistry, including pyrimidine ring synthesis and chlorination. A thorough understanding of the underlying mechanisms and the rationale for the selection of reagents and reaction conditions is paramount for the successful and efficient synthesis of this valuable chemical intermediate. This guide provides the foundational knowledge and procedural framework to empower researchers in their synthetic endeavors.

References

2-Amino-4,6-dichloropyrimidine-5-carbonitrile: A Strategic Heterocyclic Scaffold for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2-amino-4,6-dichloropyrimidine-5-carbonitrile, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and reactivity, with a particular focus on its application as a versatile scaffold for the synthesis of targeted therapeutics, including kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their research endeavors.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of approved drugs. Its nitrogen-rich aromatic system allows for a multitude of interactions with biological targets, including hydrogen bonding and π-stacking. The strategic functionalization of the pyrimidine ring can lead to compounds with high affinity and selectivity for specific enzymes and receptors.

This compound is a particularly valuable derivative. The presence of two reactive chlorine atoms at the C4 and C6 positions allows for sequential and regioselective nucleophilic substitution, providing a pathway to a diverse array of complex molecules. The amino group at C2 and the cyano group at C5 further enhance its utility, offering additional points for chemical modification and influencing the electronic properties of the ring system.

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 1277179-33-5 | [1] |

| Molecular Formula | C₅H₂Cl₂N₄ | [1] |

| Molecular Weight | 189.00 g/mol | [1] |

| Appearance | Light brown powder/solid | N/A |

| Melting Point | 219 - 226 °C | N/A |

| Solubility | Information not readily available | N/A |

Safety Information:

This compound is considered a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.

-

First Aid: In case of inhalation, move the person to fresh air. If on skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.

Synthesis of this compound

The synthesis of this key intermediate is typically achieved through a two-step process: the initial formation of the dihydroxypyrimidine ring followed by a chlorination reaction.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile

This step involves the condensation of a C2-building block (guanidine) with a C3-building block (a cyano-substituted malonic ester derivative). A common and effective method utilizes the reaction of guanidine with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide.[2]

Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1 g atom equivalent) in anhydrous ethanol (250 mL).

-

Formation of Ethyl Sodiocyanoacetate: Once the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole equivalent).

-

Preparation of Guanidine Solution: In a separate flask, prepare another solution of sodium ethoxide with the same concentration. To this, add guanidine hydrochloride (1.02 mole equivalents). The precipitated sodium chloride is removed by filtration.

-

Condensation Reaction: Add the clear ethanolic solution of guanidine to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2-4 hours.

-

Work-up and Isolation: Evaporate the solvent to dryness. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid. Upon cooling, the product, 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile, will precipitate as yellow needles. The product can be collected by filtration, washed with water, and dried.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Abstract: This document provides a comprehensive guide for the synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic pathway, commencing with the base-catalyzed condensation of malononitrile and guanidine to form the pyrimidine core, followed by a chlorination step. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Introduction and Scientific Context

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, antitumor, and antibacterial properties.[3][4] The target molecule, this compound, is a versatile synthetic intermediate. The presence of two reactive chlorine atoms allows for regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups at the C4 and C6 positions.[5] The amino group at C2 and the carbonitrile at C5 provide additional handles for structural modification, making this compound a valuable building block for generating libraries of novel drug candidates.[6]

This protocol outlines a reliable and scalable synthesis strategy. The initial step involves the construction of the pyrimidine ring system via a condensation reaction, a classic and efficient method for forming such heterocycles.[7] The subsequent chlorination of the resulting 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile intermediate is achieved using phosphorus oxychloride (POCl₃), a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides.[8][9][10]

Overall Synthetic Workflow

The synthesis is performed in two primary stages: the formation of the pyrimidine ring followed by chlorination. This workflow is designed to isolate and verify the intermediate before proceeding to the final, more hazardous chlorination step.

Caption: Overall two-step synthetic workflow.

Materials and Equipment

Proper preparation and handling of all reagents and equipment are critical for the success and safety of this synthesis.

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |

| Malononitrile | 109-77-3 | 66.06 | Sigma-Aldrich | Toxic solid. Handle with care. |

| Guanidine Hydrochloride | 50-01-1 | 95.53 | Sigma-Aldrich | Hygroscopic. Store in a desiccator. |

| Sodium Metal | 7440-23-5 | 22.99 | Fisher Scientific | Reacts violently with water. Store under mineral oil. |

| Ethanol, Absolute (200 Proof) | 64-17-5 | 46.07 | VWR | Use anhydrous grade. |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Sigma-Aldrich | Highly corrosive and water-reactive.[8][9] |

| N,N-Dimethylaniline | 121-69-7 | 121.18 | Acros Organics | Toxic. Handle in fume hood. |

| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | Fisher Scientific | Corrosive. |

| Sodium Bicarbonate | 144-55-8 | 84.01 | VWR | |

| Equipment | ||||

| Round-bottom flasks (various sizes) | - | - | - | Ensure glassware is completely dry. |

| Reflux condenser | - | - | - | |

| Magnetic stirrer and stir bars | - | - | - | |

| Heating mantle with temperature control | - | - | - | |

| Addition funnel | - | - | - | For controlled addition of reagents. |

| Büchner funnel and filter flasks | - | - | - | For product filtration. |

| Rotary evaporator | - | - | - | For solvent removal. |

| Standard laboratory glassware | - | - | - | Beakers, graduated cylinders, etc. |

| Personal Protective Equipment (PPE) | - | - | - | Safety glasses, lab coat, acid-resistant gloves. |

Detailed Experimental Protocol

Part A: Synthesis of 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile (Intermediate)

This procedure is adapted from established methods for the condensation of guanidine with malonic acid derivatives.[7]

-

Preparation of Sodium Ethoxide: In a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 150 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (5.75 g, 0.25 mol) to the ethanol in portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step in a fume hood away from ignition sources. Stir until all the sodium has dissolved completely.

-

Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add guanidine hydrochloride (23.9 g, 0.25 mol) and stir for 15 minutes to allow for the formation of free guanidine and sodium chloride precipitate.

-

Addition of Malononitrile: To the stirring suspension, add malononitrile (16.5 g, 0.25 mol) in one portion.

-

Reaction: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 4 hours. The mixture will become a thick, pale-yellow slurry.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into 500 mL of cold water. Acidify the aqueous solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

-

Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 25 mL). Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a white to off-white solid.

Part B: Synthesis of this compound (Final Product)

This chlorination step involves highly corrosive and reactive materials and must be performed in a well-ventilated fume hood .

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar, place the dried 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile (15.1 g, 0.1 mol) from Part A. Add phosphorus oxychloride (POCl₃) (75 mL, 0.8 mol). Stir the mixture to form a suspension.

-

Addition of Base: Gently heat the mixture to 55-60 °C. Slowly add N,N-dimethylaniline (24.2 g, 0.2 mol) dropwise from the addition funnel over a period of 1 hour.[8] The addition is exothermic; maintain the reaction temperature between 60-70 °C by controlling the addition rate and using a water bath for cooling if necessary.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

-

Quenching (Critical Step): Allow the reaction mixture to cool to room temperature. In a separate large beaker (2 L), prepare 800 g of crushed ice. Slowly and very carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic and will release a significant amount of HCl gas. Ensure the fume hood sash is lowered and PPE is worn.

-

Isolation and Neutralization: Once the quenching is complete, a precipitate will form in the acidic aqueous solution. Slowly neutralize the mixture to a pH of 7-8 by adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral. Dry the crude product under vacuum. The final product, this compound, is typically an off-white to light brown solid.[11] Further purification can be achieved by recrystallization from ethanol if necessary.

Safety and Hazard Analysis

This synthesis involves several hazardous materials and reactions. A thorough understanding of the risks and adherence to safety protocols is mandatory.

| Reagent/Process | Hazard Classifications | Handling Precautions |

| Sodium Metal | Flammable Solid, Water-Reactive | Handle under inert atmosphere or mineral oil. Use non-metallic spatulas. Have a Class D fire extinguisher available. |

| Phosphorus Oxychloride | Acute Toxicity (Inhalation), Skin Corrosion, Serious Eye Damage | Highly corrosive and reacts violently with water.[12] Always handle in a fume hood with heavy-duty gloves, face shield, and lab coat. Work away from water sources. |

| N,N-Dimethylaniline | Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity (Suspected) | Toxic and readily absorbed through the skin. Use in a fume hood and wear appropriate gloves. |

| Malononitrile | Acute Toxicity (Oral, Dermal, Inhalation) | Toxic. Avoid creating dust. Handle with gloves in a well-ventilated area. |

| Reaction Quenching | Highly Exothermic, Release of Toxic/Corrosive Gas (HCl) | Add the reaction mixture to ice slowly and in small portions with vigorous stirring. Perform this step in the back of a fume hood with the sash lowered as much as possible. |

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

-

Spills: Neutralize acid spills with sodium bicarbonate. Absorb organic spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

Characterization of Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

-

Melting Point: The reported melting point is in the range of 219-226 °C.[11] A sharp melting point within this range is indicative of high purity.

-

¹H NMR (DMSO-d₆): The spectrum should show a broad singlet corresponding to the two protons of the amino (-NH₂) group. The exact chemical shift can vary depending on concentration and solvent purity.

-

¹³C NMR (DMSO-d₆): Expect signals for the four distinct pyrimidine carbons and the nitrile carbon. The carbons attached to chlorine (C4 and C6) will appear in the 160-165 ppm range, while the carbon attached to the amino group (C2) will be in a similar region. The carbonitrile (C≡N) signal will be downfield, typically around 115 ppm.

-

FT-IR (KBr): Look for characteristic absorption bands:

-

~3400-3200 cm⁻¹ (N-H stretching of the amino group)

-

~2230 cm⁻¹ (C≡N stretching of the nitrile group)

-

~1600-1400 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring)

-

~800-700 cm⁻¹ (C-Cl stretching)

-

-

Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 197.99 g/mol (for ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a 9:6:1 ratio) will be a definitive confirmation of the structure.

Troubleshooting Guide

Caption: Troubleshooting common synthesis issues.

References

- 1. Recent highlights in the synthesis of highly functionalized pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent highlights in the synthesis of highly functionalized pyrimidines. [science.ulysseus.eu]

- 3. Synthesis of Pyrimidine Derivatives from Three-component Reaction...: Ingenta Connect [ingentaconnect.com]

- 4. growingscience.com [growingscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

Application Notes & Protocols: The Strategic Use of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile in Modern Medicinal Chemistry

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1] Among the vast array of pyrimidine-based starting materials, 2-Amino-4,6-dichloropyrimidine-5-carbonitrile stands out as a uniquely versatile and powerful building block. Its strategic arrangement of functional groups—a nucleophilic amino group, two reactive chloro-substituents at electron-deficient positions, and an electron-withdrawing nitrile—provides medicinal chemists with a robust platform for generating diverse molecular libraries. This guide provides an in-depth exploration of its applications, focusing on the synthesis of kinase inhibitors, and delivers field-proven protocols for its chemical modification.

The Molecular Advantage: Why This Scaffold?